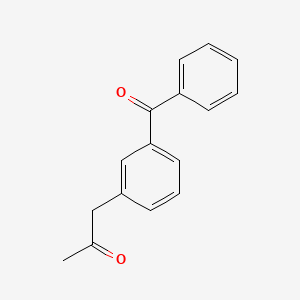
(2,3-Diphenyloxiran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Diphenyloxiran-2-yl)methanol is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) substituted with two phenyl groups and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Diphenyloxiran-2-yl)methanol typically involves the epoxidation of stilbene (trans-1,2-diphenylethene) followed by the reduction of the resulting epoxide. One common method is the use of a peracid, such as m-chloroperoxybenzoic acid, to oxidize stilbene to the corresponding epoxide. The epoxide is then treated with a reducing agent like lithium aluminum hydride to yield this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Applications De Recherche Scientifique
(2,3-Diphenyloxiran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,3-Diphenyloxiran-2-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophilic sites in biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
Similar Compounds:
(2,3-Diphenyloxirane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(2,3-Diphenylpropan-1-ol): Similar structure but lacks the oxirane ring, affecting its reactivity and applications.
(2,3-Diphenylpropanoic acid): Contains a carboxylic acid group instead of the oxirane ring, leading to different chemical properties and uses.
Propriétés
| 78419-62-2 | |
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
(2,3-diphenyloxiran-2-yl)methanol |
InChI |
InChI=1S/C15H14O2/c16-11-15(13-9-5-2-6-10-13)14(17-15)12-7-3-1-4-8-12/h1-10,14,16H,11H2 |
Clé InChI |
ZEVYUFMALOLWIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
